1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride hydrate
Description
1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride hydrate is a synthetic organic compound featuring a piperidine core substituted with a pyridin-3-ylmethyl group at the 1-position and an amine group at the 3-position. The trihydrochloride salt form enhances its water solubility and stability, while the hydrate component indicates the presence of water molecules in the crystalline structure.
This compound is likely synthesized via reductive amination or nucleophilic substitution between pyridine-3-carbaldehyde and piperidin-3-amine derivatives, followed by salt formation with HCl. Its structural features—a tertiary amine, aromatic pyridine ring, and hydrophilic salt form—make it a candidate for pharmaceutical applications, particularly in modulating ion channels or neurotransmitter receptors (e.g., P2X7 antagonists, as suggested by analogs in ).
Propriétés
IUPAC Name |
1-(pyridin-3-ylmethyl)piperidin-3-amine;hydrate;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH.H2O/c12-11-4-2-6-14(9-11)8-10-3-1-5-13-7-10;;;;/h1,3,5,7,11H,2,4,6,8-9,12H2;3*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWBFFXIZOEEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CC=C2)N.O.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride hydrate is a nitrogen-containing heterocyclic compound notable for its potential applications in medicinal chemistry and biological research. This compound, characterized by the presence of both a piperidine ring and a pyridine moiety, has been studied for various biological activities, including its interactions with specific molecular targets and its therapeutic potential.
- Molecular Formula : C11H20Cl3N3
- Molecular Weight : Approximately 300.66 g/mol
- IUPAC Name : 1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride
The biological activity of 1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride is primarily attributed to its ability to interact with various biological targets:
- Receptor Modulation : The compound has shown potential in modulating G-protein-coupled receptors (GPCRs), which play a crucial role in numerous physiological processes. Studies indicate that it may influence receptor signaling pathways, thereby affecting cellular responses .
- Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Antiproliferative Effects : Preliminary studies suggest that 1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride may possess antiproliferative properties, potentially useful in cancer treatment by inhibiting the growth of cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Exhibits activity against various pathogens | |
| Antiproliferative | Inhibits cancer cell growth | |
| GPCR Modulation | Influences signaling pathways |
Case Study 1: Antimicrobial Properties
A study conducted on the antimicrobial efficacy of 1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride demonstrated significant activity against Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration into its use as an antimicrobial agent.
Case Study 2: Antiproliferative Effects
In vitro studies assessed the antiproliferative effects of the compound on various cancer cell lines. Results indicated a marked reduction in cell viability, suggesting that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells. These findings highlight its potential as a therapeutic agent in oncology.
Future Directions
Given the preliminary findings on the biological activities of 1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride, further research is essential to elucidate its mechanisms of action fully. Future studies should focus on:
- In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics in animal models to assess safety and efficacy.
- Mechanistic Studies : Exploring the specific molecular pathways affected by the compound to identify potential therapeutic targets.
- Formulation Development : Developing formulations that enhance bioavailability and target delivery to improve therapeutic outcomes.
Applications De Recherche Scientifique
Pharmacological Applications
Anticancer Activity
Research indicates that derivatives of pyridin-3-amine, including those similar to 1-(Pyridin-3-ylmethyl)piperidin-3-amine, have been developed as multitargeted protein kinase inhibitors. These compounds have shown promise in treating non-small cell lung cancer (NSCLC) by inhibiting fibroblast growth factor receptors (FGFR) and other oncogenic kinases such as RET and EGFR. For instance, a related compound demonstrated significant antitumor activity in NSCLC xenografts, indicating the potential of this class of compounds in cancer therapy .
Neuropharmacological Effects
Piperidine derivatives are widely recognized for their neuropharmacological properties. The structural features of 1-(Pyridin-3-ylmethyl)piperidin-3-amine may contribute to its activity in modulating neurotransmitter systems, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and schizophrenia . The synthesis of piperidine derivatives has been linked to the development of drugs that target cognitive functions and memory enhancement.
Synthetic Methodologies
Synthesis of Derivatives
The synthesis of 1-(Pyridin-3-ylmethyl)piperidin-3-amine can be achieved through various methodologies involving piperidine and pyridine chemistry. Recent advances have highlighted the use of palladium-catalyzed reactions that allow for the functionalization of piperidine rings under mild conditions, enhancing the yield and selectivity of desired products . Additionally, one-pot synthesis strategies have been developed to streamline the production of piperidine derivatives, which could be applicable to synthesizing 1-(Pyridin-3-ylmethyl)piperidin-3-amine.
Material Science Applications
Nonlinear Optical (NLO) Properties
The structural characteristics of piperidine derivatives suggest potential applications in material sciences, particularly in nonlinear optical materials. Research has shown that certain piperidine-based compounds exhibit significant NLO properties, making them suitable candidates for photonic applications . The ability to manipulate light at the molecular level opens avenues for their use in advanced optical devices.
Case Studies and Research Findings
Comparaison Avec Des Composés Similaires
Compound A : (Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine Dihydrochloride Hydrate ()
- Molecular Formula : C₉H₁₅Cl₂N₃O
- Molecular Weight : 252.14 g/mol
- Key Features :
- Contains an imidazo[1,2-a]pyridine fused ring system instead of a piperidine core.
- Methylamine substituent at the imidazo-pyridine 3-position.
- Dihydrochloride salt with one hydrate molecule.
- Reduced molecular weight compared to the target compound may improve bioavailability but reduce solubility due to fewer HCl molecules .
Compound B : 1-(Pyridin-3-ylmethyl)piperidin-3-amine Dihydrochloride ()
- Molecular Formula : C₁₁H₁₉Cl₂N₃
- Molecular Weight : 264.19 g/mol
- Key Features :
- Shares the same piperidine-pyridinylmethyl backbone as the target compound.
- Lacks one HCl molecule and hydrate component.
- Implications :
Compound C : 1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine ()
- Key Features :
- Triazole ring replaces the piperidine core.
- 2,3-Dichlorophenyl group introduces enhanced lipophilicity.
- Implications: The triazole moiety may confer metabolic stability and resistance to oxidation.
Physicochemical and Pharmacological Comparison
Key Differentiators
Salt and Hydrate Effects :
- The trihydrochloride hydrate form of the target compound likely offers superior solubility compared to dihydrochloride analogs (Compounds A and B), critical for parenteral formulations. However, hygroscopicity from the hydrate may necessitate stringent storage conditions .
Structural Flexibility vs. Rigidity :
- The piperidine core in the target compound provides conformational flexibility, advantageous for binding to diverse receptor conformations. In contrast, the rigid imidazo-pyridine (Compound A) or triazole (Compound C) systems may favor selective, high-affinity interactions .
Pharmacological Targeting :
- Compound C’s demonstrated P2X7 antagonism suggests that the pyridin-3-ylmethyl group is a viable pharmacophore for this receptor class. The target compound’s piperidine-amine moiety could modulate activity at related purinergic receptors .
Q & A
Q. What are the recommended synthetic routes for preparing 1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride hydrate, and how can purity be optimized?
Methodological Answer: A common approach involves reductive amination between pyridine-3-carbaldehyde and piperidin-3-amine, followed by hydrochlorination with concentrated HCl. Key steps include:
- Reductive Amination: Use NaBH₃CN or H₂/Pd-C in methanol/THF under inert atmosphere .
- Hydrochlorination: Treat the free base with excess HCl (aq.) and recrystallize from ethanol/water to isolate the trihydrochloride hydrate.
- Purity Optimization: Employ column chromatography (silica gel, methanol/dichloromethane gradient) or preparative HPLC (C18 column, acidic mobile phase) .
- Characterization: Confirm via ¹H/¹³C NMR (D₂O or DMSO-d₆), ESI-MS for molecular ion peaks, and elemental analysis for Cl⁻ content .
Q. How should researchers handle hygroscopicity and stability during storage?
Methodological Answer:
- Storage: Keep in airtight containers under nitrogen or argon at 2–8°C. Desiccants like silica gel are critical due to the hydrate form’s sensitivity to humidity .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring to assess hydrolysis or decomposition .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for optimizing yield and minimizing byproducts?
Methodological Answer:
- Reaction Path Search: Use density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to model intermediates and transition states. Focus on proton transfer steps during hydrochlorination .
- Machine Learning: Train models on existing reaction datasets to predict optimal solvent systems (e.g., ethanol/water ratios) and reaction times. ICReDD’s workflow integrates experimental feedback loops to refine computational predictions .
- Byproduct Analysis: Identify side products (e.g., over-alkylated derivatives) via LC-MS/MS and correlate with computational intermediates to adjust reaction conditions .
Q. What strategies resolve contradictions in reported solubility data across different solvents?
Methodological Answer:
- Systematic Solubility Studies: Use a shake-flask method at 25°C with HPLC quantification. Test solvents like water, methanol, DMSO, and ethyl acetate under controlled humidity .
- Data Normalization: Account for hydrate vs. anhydrous form discrepancies by reporting solubility as g/100 mL ± standard deviation across triplicate trials .
Q. How can researchers design experiments to probe the compound’s stability under catalytic or high-temperature conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure weight loss between 25–300°C to identify decomposition points. Correlate with DSC for phase transitions .
- Catalytic Screening: Test stability in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts. Monitor degradation via in-situ Raman spectroscopy .
Methodological Considerations
Q. What analytical techniques are critical for characterizing byproducts in synthetic batches?
Methodological Answer:
Q. How should researchers design controlled experiments to assess biological activity while minimizing interference from counterions?
Methodological Answer:
- Counterion Control: Compare trihydrochloride hydrate with other salts (e.g., free base or sulfate) in bioassays. Adjust buffer ionic strength to normalize Cl⁻ effects .
- Hydrate-Free Preparation: Generate anhydrous forms via lyophilization and validate by Karl Fischer titration (<0.5% water content) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
